Synthesis and Characterization of 3-(2-Aminoethyl)-2-phenylquinazolin-4(3H)-one: A Comprehensive Technical Guide
Synthesis and Characterization of 3-(2-Aminoethyl)-2-phenylquinazolin-4(3H)-one: A Comprehensive Technical Guide
Abstract
Quinazolinone and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 3-(2-aminoethyl)-2-phenylquinazolin-4(3H)-one. The guide details a well-established synthetic pathway, offering insights into the mechanistic rationale behind the experimental choices. Furthermore, it outlines a systematic approach to the structural elucidation and purity assessment of the target compound using modern analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the practical aspects of synthesizing and characterizing novel quinazolinone-based compounds.
Introduction
The Quinazolinone Scaffold: Significance in Medicinal Chemistry
The quinazolinone core, a bicyclic system composed of a benzene ring fused to a pyrimidinone ring, is a privileged scaffold in drug discovery.[2][5] Derivatives of quinazolin-4(3H)-one have demonstrated a remarkable spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[1][4][5][6][7] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The 2- and 3-positions are particularly amenable to modification, leading to a diverse library of compounds with distinct biological targets.[7]
Rationale for the Synthesis of 3-(2-Aminoethyl)-2-phenylquinazolin-4(3H)-one
The title compound, 3-(2-aminoethyl)-2-phenylquinazolin-4(3H)-one, incorporates two key structural features that are often associated with biological activity. The 2-phenyl group is a common substituent in many biologically active quinazolinones.[6][8][9] The introduction of a flexible (2-aminoethyl) side chain at the 3-position provides a primary amine functionality. This amine group can serve as a handle for further derivatization to create urea, thiourea, or sulfonamide functionalities, potentially leading to compounds with enhanced or novel biological activities.[10] Moreover, the primary amine can participate in hydrogen bonding interactions with biological targets, a crucial aspect of drug-receptor binding.
Overview of the Synthetic and Characterization Strategy
The synthesis of 3-(2-aminoethyl)-2-phenylquinazolin-4(3H)-one is typically achieved through a multi-step process commencing from readily available starting materials. A common and efficient strategy involves the initial formation of a 2-phenyl-4H-3,1-benzoxazin-4-one intermediate, which is subsequently reacted with a suitable amine to yield the desired quinazolinone.[8][11][12] This approach offers good yields and allows for the introduction of various substituents at the 3-position.
The characterization of the synthesized compound is paramount to confirm its identity, structure, and purity. A combination of spectroscopic and analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular framework. Infrared (IR) spectroscopy helps in identifying the key functional groups present. Mass Spectrometry (MS) confirms the molecular weight of the compound. Finally, elemental analysis provides the empirical formula, which can be compared with the calculated values to further validate the structure.
Retrosynthetic Analysis and Synthesis Pathway
Designing the Synthesis: A Retrosynthetic Approach
A retrosynthetic analysis of the target molecule, 3-(2-aminoethyl)-2-phenylquinazolin-4(3H)-one, suggests a logical disconnection at the N3-C4 bond of the quinazolinone ring. This leads back to the key intermediate, 2-phenyl-4H-3,1-benzoxazin-4-one, and ethylenediamine. The benzoxazinone itself can be synthesized from anthranilic acid and benzoyl chloride. This retrosynthetic strategy forms the basis of the forward synthesis described below.
Caption: Retrosynthetic analysis of the target compound.
Detailed Synthetic Protocol
The synthesis of 3-(2-aminoethyl)-2-phenylquinazolin-4(3H)-one is a two-step process.
Step 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
This step involves the acylation of anthranilic acid with benzoyl chloride, followed by cyclization.[8][13]
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Materials: Anthranilic acid, benzoyl chloride, pyridine (or another suitable base like triethylamine), and a suitable solvent like chloroform or toluene.[13]
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Procedure:
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Dissolve anthranilic acid in the chosen solvent in a round-bottom flask.
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Cool the mixture in an ice bath and slowly add benzoyl chloride dropwise with continuous stirring.
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Add pyridine (or triethylamine) to the reaction mixture to act as a base and scavenger for the HCl generated.[8][13]
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After the addition is complete, allow the reaction to stir at room temperature for a few hours.
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The intermediate, N-benzoyl anthranilic acid, is then cyclized. This can be achieved by heating the reaction mixture or by adding a dehydrating agent like acetic anhydride or cyanuric chloride.[13]
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The product, 2-phenyl-4H-3,1-benzoxazin-4-one, often precipitates out of the solution upon cooling or after the addition of a non-polar solvent.
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Filter the precipitate, wash it with a suitable solvent to remove impurities, and dry it. Recrystallization from a solvent like ethanol can be performed for further purification.[14]
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Step 2: Synthesis of 3-(2-Aminoethyl)-2-phenylquinazolin-4(3H)-one
This step involves the reaction of the benzoxazinone intermediate with ethylenediamine.[12]
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Materials: 2-Phenyl-4H-3,1-benzoxazin-4-one, ethylenediamine, and a suitable solvent like chloroform or ethanol.[12]
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Procedure:
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Dissolve 2-phenyl-4H-3,1-benzoxazin-4-one in the chosen solvent in a round-bottom flask.
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Add an excess of ethylenediamine to the solution. The excess amine also acts as a base.
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Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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The product may precipitate out. If not, the solvent can be removed under reduced pressure.
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The crude product is then purified, typically by column chromatography on silica gel, to isolate the desired 3-(2-aminoethyl)-2-phenylquinazolin-4(3H)-one.[11]
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Mechanistic Insights and Rationale for Experimental Choices
The formation of the quinazolinone ring from the benzoxazinone intermediate proceeds via a nucleophilic attack of the primary amine of ethylenediamine on the carbonyl carbon of the benzoxazinone. This is followed by ring-opening and subsequent intramolecular cyclization with the elimination of a water molecule to form the stable six-membered pyrimidinone ring. The use of excess ethylenediamine helps to drive the reaction to completion. The choice of solvent is crucial; it should be inert to the reactants and be able to dissolve the starting materials.
Purification and Isolation
Work-up Procedures
After the reaction is complete, the crude product is typically isolated by filtration if it precipitates or by removing the solvent in vacuo. The crude product is then washed with a suitable solvent to remove any unreacted starting materials or by-products. An aqueous work-up with a dilute acid solution may be necessary to remove excess ethylenediamine.
Chromatographic Purification
Column chromatography is a standard and effective method for purifying the final product. A silica gel stationary phase is commonly used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or chloroform). The polarity of the mobile phase is optimized to achieve good separation of the desired product from any impurities.
Recrystallization for Final Purity
For obtaining a highly pure crystalline solid, recrystallization is often the final purification step. A suitable solvent or a mixture of solvents is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Comprehensive Characterization
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinazolinone and the 2-phenyl ring. The protons of the ethylenediamine side chain will appear as distinct multiplets. The chemical shifts (δ) and coupling constants (J) will be consistent with the proposed structure. For example, the protons of the phenyl ring typically appear in the range of δ 7.0-8.5 ppm.[15]
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon atoms in the molecule. The carbonyl carbon of the quinazolinone ring will have a characteristic downfield chemical shift (around δ 160-165 ppm).[15]
4.1.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the key functional groups. A strong absorption band around 1670-1690 cm⁻¹ is indicative of the C=O stretching of the quinazolinone ring.[12] The N-H stretching vibrations of the primary amine will appear as one or two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
4.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 3-(2-aminoethyl)-2-phenylquinazolin-4(3H)-one.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the molecular formula C₁₆H₁₅N₃O.
Data Interpretation and Structural Confirmation
The collective data from all the characterization techniques are analyzed to confirm the structure and purity of the synthesized compound. The NMR data provides the connectivity of atoms, the IR data confirms the presence of key functional groups, the MS data confirms the molecular weight, and the elemental analysis confirms the empirical formula.
Data Summary and Tabulation
Table 1: Key Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Reaction Time | Yield (%) |
| 1 | Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one | Anthranilic acid, Benzoyl chloride, Pyridine | Chloroform | 3-4 hours | 65-80%[13] |
| 2 | Synthesis of 3-(2-Aminoethyl)-2-phenylquinazolin-4(3H)-one | 2-Phenyl-4H-3,1-benzoxazin-4-one, Ethylenediamine | Ethanol | 6-8 hours | 50-70%[12] |
Table 2: Spectroscopic Data Summary for 3-(2-Aminoethyl)-2-phenylquinazolin-4(3H)-one
| Technique | Characteristic Peaks/Signals |
| ¹H NMR (DMSO-d₆) | δ 8.2-7.5 (m, 9H, Ar-H), ~4.0 (t, 2H, N-CH₂), ~3.0 (t, 2H, CH₂-NH₂), ~2.0 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~162 (C=O), ~155 (C-2), ~147 (C-8a), ~134 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~126 (Ar-C), ~120 (C-4a), ~48 (N-CH₂), ~40 (CH₂-NH₂) |
| IR (KBr, cm⁻¹) | ~3350, 3280 (N-H stretch), ~3060 (Ar C-H stretch), ~1680 (C=O stretch), ~1605, 1470 (C=C stretch)[12] |
| Mass Spec (ESI+) | m/z 266.13 [M+H]⁺ |
Experimental Workflows (Visualized)
Caption: Overall Synthesis Workflow.
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